N~2~-(mesitylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of related glycinamide compounds often involves intramolecular reactions, such as the 1,3-dipolar cycloaddition of azide and olefin, to construct complex structures efficiently. For example, the synthesis of oxopropyl and allyl E-(pyrrolidine-2-ylidene)glycinates demonstrates the versatility of such approaches in creating glycinamide derivatives (Konda-Yamada et al., 2005). Additionally, electrochemical synthesis has been employed to prepare silver complexes of N-2-pyridyl sulfonamide ligands, highlighting the role of electrochemistry in synthesizing related compounds (Beloso et al., 2005).
Molecular Structure Analysis
The structural analysis of related compounds, such as silver(I) complexes with N-2-pyridyl sulfonamide ligands, reveals the influence of steric hindrance on the structure of these complexes. The characterization techniques include microanalysis, IR, and NMR spectroscopy, demonstrating the complex's geometric configurations (Beloso et al., 2005).
Chemical Reactions and Properties
Glycinamide derivatives participate in a variety of chemical reactions, including reductive acylamination and intramolecular cycloadditions, to form complex structures. These reactions are crucial for constructing pharmacologically active compounds and understanding their reaction mechanisms (Solekhova & Kurbatov, 2005).
Physical Properties Analysis
The physical properties of glycinamide derivatives are closely related to their molecular structure and synthesis methods. For instance, the electrochemical synthesis of silver complexes provides insights into the physical properties of the resulting compounds, such as their solubility and stability under various conditions (Beloso et al., 2005).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-8-13(2)17(14(3)9-12)24(22,23)20-11-16(21)19-10-15-6-4-5-7-18-15/h4-9,20H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWCRVMNUHWRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~2~-(mesitylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide |
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